molecular formula C9H6BCl2NO2 B13855065 2,5-Dichloroquinolin-3-ylboronic acid

2,5-Dichloroquinolin-3-ylboronic acid

Cat. No.: B13855065
M. Wt: 241.87 g/mol
InChI Key: QWNKXNRJVMZTKA-UHFFFAOYSA-N
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Description

2,5-Dichloroquinolin-3-ylboronic acid is an organoboron compound that features a quinoline ring substituted with chlorine atoms at the 2 and 5 positions and a boronic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloroquinolin-3-ylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Chlorination: The quinoline ring is then chlorinated at the 2 and 5 positions using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient chlorination and borylation processes, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloroquinolin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

    Oxidation: Alcohols or ketones.

    Substitution: Aminoquinolines or thioquinolines.

Scientific Research Applications

2,5-Dichloroquinolin-3-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloroquinolin-3-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This makes it a valuable tool in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloroquinolin-3-ylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for more diverse chemical transformations. This makes it a more versatile building block in organic synthesis compared to its analogs.

Properties

Molecular Formula

C9H6BCl2NO2

Molecular Weight

241.87 g/mol

IUPAC Name

(2,5-dichloroquinolin-3-yl)boronic acid

InChI

InChI=1S/C9H6BCl2NO2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4,14-15H

InChI Key

QWNKXNRJVMZTKA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2Cl)N=C1Cl)(O)O

Origin of Product

United States

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